molecular formula C10H17NO B6274307 1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one CAS No. 108553-03-3

1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one

Cat. No. B6274307
CAS RN: 108553-03-3
M. Wt: 167.2
InChI Key:
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Description

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one, also known as 1-(2,6-dimethylpiperidin-1-yl)propene, is a cyclic organic compound that belongs to the class of piperidines. It is a colorless liquid with a pungent odor and is used in a variety of applications, including as a solvent, in pharmaceuticals, and in the synthesis of other compounds. It is also used as a reagent in the production of certain drugs and in the synthesis of other compounds.

Scientific Research Applications

1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one(2,6-Dimethylpiperidin-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneyl)prop-2-en-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneone has a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, including pharmaceuticals, and has been used in the synthesis of a variety of organic compounds, including heterocycles, peptides, and polymers. It is also used in the synthesis of metal-organic frameworks and has been used as a solvent in a variety of organic reactions.

Mechanism of Action

1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one(2,6-Dimethylpiperidin-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneyl)prop-2-en-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneone is a cyclic organic compound that belongs to the class of piperidines. It is a colorless liquid with a pungent odor and is used in a variety of applications, including as a solvent, in pharmaceuticals, and in the synthesis of other compounds. It is also used as a reagent in the production of certain drugs and in the synthesis of other compounds.
Biochemical and Physiological Effects
1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one(2,6-Dimethylpiperidin-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneyl)prop-2-en-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneone has been studied for its biochemical and physiological effects. Studies have shown that it has an analgesic effect and is an effective analgesic for the treatment of pain. It has also been shown to have anti-inflammatory effects and to be an effective anti-inflammatory agent. In addition, it has been shown to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one(2,6-Dimethylpiperidin-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneyl)prop-2-en-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneone has several advantages for laboratory experiments. It is a colorless liquid with a pungent odor, which makes it easy to identify and handle. It is also a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, it is also a highly reactive compound and should be handled with care. In addition, it is flammable and should be stored in a cool, dry place.

Future Directions

1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one(2,6-Dimethylpiperidin-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneyl)prop-2-en-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneone has potential applications in a variety of areas. It has been studied for its potential use in the treatment of pain and inflammation, as well as for its potential as an anticonvulsant and neuroprotective agent. Additionally, it has potential applications in the synthesis of other compounds, including pharmaceuticals, and in the synthesis of metal-organic frameworks. Furthermore, it has potential applications as a solvent in organic reactions and as a reagent in the production of certain drugs.

Synthesis Methods

1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one(2,6-Dimethylpiperidin-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneyl)prop-2-en-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneone is synthesized by the reaction of 1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-onemethylpiperidine and 1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-onechloro-2-propen-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneone in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen, and the reaction is typically carried out at temperatures between 70 and 100°C. The reaction yields a mixture of 1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one(2,6-dimethylpiperidin-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneyl)prop-2-en-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneone and 1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one(2,6-dimethylpiperidin-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneyl)prop-2-en-1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-oneol, which can be separated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one involves the condensation of 2,6-dimethylpiperidine with acetylacetone in the presence of a base.", "Starting Materials": [ "2,6-dimethylpiperidine", "acetylacetone", "base (e.g. sodium ethoxide)" ], "Reaction": [ "Add 2,6-dimethylpiperidine to a reaction flask", "Add acetylacetone to the reaction flask", "Add a base (e.g. sodium ethoxide) to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and evaporate the solvent to obtain the product" ] }

CAS RN

108553-03-3

Product Name

1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one

Molecular Formula

C10H17NO

Molecular Weight

167.2

Purity

90

Origin of Product

United States

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